2Abz-SVARTLLV-Lys(Dnp)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H91N17O16 |

|---|---|

Molecular Weight |

1270.4 g/mol |

IUPAC Name |

2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C57H91N17O16/c1-28(2)24-40(51(81)67-41(25-29(3)4)52(82)70-45(31(7)8)55(85)65-38(47(59)77)18-13-14-22-62-37-21-20-34(73(87)88)26-43(37)74(89)90)68-56(86)46(33(10)76)72-50(80)39(19-15-23-63-57(60)61)66-48(78)32(9)64-54(84)44(30(5)6)71-53(83)42(27-75)69-49(79)35-16-11-12-17-36(35)58/h11-12,16-17,20-21,26,28-33,38-42,44-46,62,75-76H,13-15,18-19,22-25,27,58H2,1-10H3,(H2,59,77)(H,64,84)(H,65,85)(H,66,78)(H,67,81)(H,68,86)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H4,60,61,63)/t32-,33+,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |

InChI Key |

PLFSDZNXIXUINU-VDWFYOMFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2Abz-SVARTLLV-Lys(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the fluorogenic peptide substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2. This substrate is a valuable tool for studying the activity of C1-inhibitor and other related proteases.

Core Structure and Properties

This compound is a synthetic peptide that functions as a substrate for the C1 inhibitor, a key regulator of the complement system. Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET), incorporating a fluorophore and a quencher moiety. The peptide sequence, SVARTLLV, is derived from a known cleavage site for the C1 inhibitor.

The core structure consists of a nine-amino acid peptide chain. The N-terminus is modified with a 2-aminobenzoyl (Abz) group, which acts as the fluorescent donor. The C-terminus is amidated (-NH2). A lysine (Lys) residue, modified at its epsilon-amino group with a 2,4-dinitrophenyl (Dnp) group, is incorporated into the sequence. The Dnp group serves as the quencher.

In its intact state, the close proximity of the Abz and Dnp groups allows for efficient FRET, resulting in the quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide backbone by the C1 inhibitor, the Abz and Dnp moieties are separated, leading to a significant increase in fluorescence intensity. This fluorescence signal can be monitored to determine the rate of substrate cleavage and, consequently, the enzymatic activity.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C57H91N17O16 | [1] |

| Molecular Weight | ~1286.4 g/mol | Calculated |

| Excitation Wavelength (Abz) | ~320 nm | Representative |

| Emission Wavelength (Abz) | ~420 nm | Representative |

| Purity | Typically >95% (as determined by HPLC) | General Information |

| Storage | Store at -20°C in a dry, dark place. | General Information |

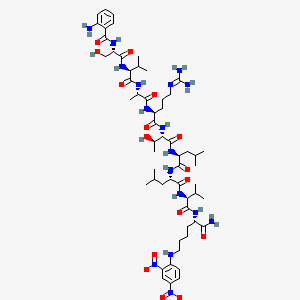

Structural Diagram

The following diagram illustrates the fundamental structure of the this compound peptide.

Caption: Molecular structure of the FRET peptide substrate.

Experimental Protocols

General Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (Ser, Val, Ala, Arg, Thr, Leu)

-

Fmoc-Lys(Dde)-OH

-

2-Aminobenzoic acid (Abz)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Acetonitrile)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU/HOBt in the presence of DIEA. The order of coupling will be Val, Leu, Leu, Thr, Arg, Ala, Val, Ser. For the lysine residue, Fmoc-Lys(Dde)-OH is used to allow for selective deprotection of the side chain.

-

N-terminal Abz Coupling: After coupling the final amino acid (Ser), couple 2-aminobenzoic acid to the N-terminus.

-

Side Chain Deprotection and Dnp Labeling: Selectively remove the Dde protecting group from the lysine side chain using hydrazine in DMF. Then, react the deprotected lysine side chain with 2,4-dinitrofluorobenzene (DNFB) to introduce the Dnp group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

C1-Inhibitor Activity Assay Protocol

This protocol provides a general framework for measuring C1-inhibitor activity using this compound.

Materials:

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Purified C1-inhibitor enzyme

-

Test compounds (inhibitors or activators)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Dilute the this compound substrate and C1-inhibitor enzyme to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar range for the substrate and nanomolar range for the enzyme.

-

Assay Setup:

-

Add assay buffer to all wells.

-

Add the test compound or vehicle control to the appropriate wells.

-

Add the C1-inhibitor enzyme to all wells except the negative control (no enzyme) wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

-

-

Initiate Reaction: Add the this compound substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition or activation of the test compounds relative to the vehicle control.

-

Signaling Pathways and Experimental Workflows

FRET-Based Enzyme Activity Assay Workflow

The following diagram illustrates the workflow for a typical FRET-based enzyme activity assay using this compound.

Caption: Workflow for a FRET-based enzyme assay.

Principle of FRET-Based Substrate Cleavage

This diagram illustrates the principle of Fluorescence Resonance Energy Transfer (FRET) as it applies to this substrate.

Caption: FRET mechanism before and after enzyme cleavage.

References

The Fluorogenic Substrate 2Abz-SVARTLLV-Lys(Dnp)-NH2: A Technical Guide for C1 Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2, a fluorogenic substrate utilized in the study of the C1 inhibitor (C1-INH), a crucial regulator of the complement system. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in research and drug development settings.

Introduction to C1 Inhibitor and the Complement System

The complement system is a vital component of the innate immune system, playing a key role in host defense against pathogens and in the inflammatory response. It comprises a cascade of proteolytic enzymes that, upon activation, lead to opsonization, cell lysis, and the production of inflammatory mediators. The classical pathway of the complement system is initiated by the C1 complex, which consists of the recognition molecule C1q and the serine proteases C1r and C1s. C1 inhibitor is a pivotal serine protease inhibitor (serpin) that regulates the activity of C1r and C1s, thereby preventing spontaneous and excessive activation of the classical complement pathway.[1][2][3] A deficiency or dysfunction of C1 inhibitor can lead to hereditary angioedema (HAE), a debilitating genetic disorder characterized by recurrent episodes of severe swelling.

The Role of this compound in C1 Inhibitor Research

This compound is a synthetic peptide designed as a specific substrate for the C1s protease. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-aminobenzoyl (2Abz), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), attached to a lysine residue near the C-terminus. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by active C1s, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence signal allows for the continuous and sensitive monitoring of C1s enzymatic activity.

The primary application of this substrate is in assays designed to measure the activity of C1s and, consequently, the inhibitory potential of C1 inhibitor. By quantifying the reduction in the rate of substrate cleavage in the presence of a C1 inhibitor, researchers can determine the inhibitor's efficacy and kinetic parameters.

Quantitative Data

While the substrate this compound was synthesized and utilized in a study focused on elucidating the substrate specificity of C1s, specific kinetic parameters for this particular peptide were not detailed in the primary publication. The study focused on identifying optimal cleavage sequences from a phage display library, with a different peptide substrate ultimately yielding the best kinetic results.

For researchers requiring precise kinetic measurements, it is recommended to experimentally determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the interaction between C1s and this compound under specific assay conditions.

Experimental Protocols

The following is a detailed protocol for a C1s activity assay using the fluorogenic substrate this compound. This protocol can be adapted to assess the inhibitory activity of C1 inhibitor or other potential inhibitors.

Materials:

-

Active human C1s (purified)

-

This compound substrate

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.4) with NaCl (e.g., 150 mM) and CaCl2 (e.g., 5 mM)

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm

-

C1 inhibitor (or test inhibitor)

Procedure:

-

Preparation of Reagents:

-

Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentrations.

-

Prepare a stock solution of active C1s in a suitable buffer and store on ice. Dilute to the final working concentration in Assay Buffer just before use.

-

If testing an inhibitor, prepare a series of dilutions of the C1 inhibitor in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the following in the specified order:

-

Assay Buffer

-

C1 inhibitor or vehicle control

-

Active C1s solution

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between C1s and the inhibitor.

-

-

Initiation of the Reaction:

-

Add the this compound substrate solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes). The excitation wavelength should be set to approximately 320 nm and the emission wavelength to approximately 420 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

For inhibitor studies, plot the reaction velocity as a function of the inhibitor concentration and fit the data to an appropriate inhibition model to determine the IC50 or Ki value.

-

Visualizations

Signaling Pathway

Caption: The Classical Complement Pathway and its regulation by C1 Inhibitor.

Experimental Workflow

Caption: Workflow for a C1s FRET-based inhibition assay.

References

An In-depth Technical Guide to the Bioactive Peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioactive peptide 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a specialized tool for the sensitive and continuous monitoring of C1 inhibitor (C1-INH) activity.[1] As a key regulator of the complement and contact systems, C1-INH is a critical area of study in various inflammatory and immunological conditions. This technical guide provides a comprehensive overview of this peptide, including its core principles, experimental applications, and the biochemical pathways it helps to elucidate.

Core Principles and Specifications

This compound is a fluorogenic peptide substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). This peptide incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp), at opposite ends of the peptide sequence. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide by active C1 inhibitor, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis.

Table 1: Chemical and Physical Properties

| Property | Value |

| Full Name | 2-Aminobenzoyl-Seryl-Valyl-Arginyl-Threonyl-Leucyl-Leucyl-Valyl-Lysyl(2,4-dinitrophenyl)-Amide |

| Molecular Formula | C57H91N17O16 |

| Peptide Sequence | SVARTLLV |

| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) |

| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) on a Lysine residue |

| Target Enzyme | C1 Esterase Inhibitor (C1-INH) |

| Application | In vitro measurement of C1-INH activity |

Mechanism of Action: FRET-Based Detection

The utility of this compound as a substrate is centered on the FRET phenomenon. The following diagram illustrates this process:

The Role of C1 Inhibitor in the Complement Cascade

C1 inhibitor is a crucial serine protease inhibitor that regulates several inflammatory pathways, most notably the classical complement pathway. It functions by inactivating the C1r and C1s proteases within the C1 complex, thereby preventing the spontaneous activation of the complement cascade. A deficiency in functional C1-INH can lead to hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling. The following diagram illustrates the three complement pathways and the central regulatory role of C1 inhibitor.

Experimental Protocols

Objective: To measure the enzymatic activity of C1 inhibitor by monitoring the cleavage of the FRET peptide substrate this compound.

Materials:

-

This compound peptide substrate

-

Purified, active C1 inhibitor or biological sample containing C1-INH

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a carrier protein like BSA)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.

Experimental Workflow Diagram:

References

The 2-Aminobenzoyl/2,4-Dinitrophenyl (2Abz/Dnp) FRET Pair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoyl (2Abz) and 2,4-dinitrophenyl (Dnp) Förster Resonance Energy Transfer (FRET) pair is a widely utilized donor-quencher system in biochemical and biomedical research. Its primary application lies in the design of fluorogenic substrates for the continuous monitoring of protease activity, offering high sensitivity and convenience. This guide provides a comprehensive overview of the photophysical properties, underlying principles, and practical applications of the 2Abz/Dnp FRET pair, complete with detailed experimental protocols and data presented for easy reference.

Core Principles of the 2Abz/Dnp FRET Pair

The functionality of the 2Abz/Dnp pair is rooted in the principles of FRET, a non-radiative energy transfer mechanism between a donor fluorophore (2Abz) and an acceptor chromophore, in this case, a quencher (Dnp). When these two moieties are in close proximity (typically within the Förster distance), the energy from the excited donor (2Abz) is transferred to the quencher (Dnp), which dissipates the energy as heat, resulting in quenching of the donor's fluorescence.

In a typical assay, the 2Abz and Dnp groups are covalently attached to a peptide substrate at positions that will be spatially separated upon enzymatic cleavage. In the intact substrate, the proximity of Dnp effectively quenches the fluorescence of 2Abz. Upon hydrolysis of the peptide bond by a specific protease, the 2Abz and Dnp moieties are separated, disrupting the FRET process and leading to a measurable increase in the fluorescence intensity of 2Abz. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the enzymatic activity.

Photophysical and FRET Properties

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra, as well as the distance between the two. The key photophysical and FRET parameters for the 2Abz/Dnp pair are summarized below.

| Parameter | Value | Reference |

| 2-Aminobenzoyl (2Abz) - Donor | ||

| Excitation Maximum (λex) | ~320 nm | [1][2] |

| Emission Maximum (λem) | ~420 nm | [1][2] |

| Quantum Yield (ΦD) of a similar coumarin donor (MCA) | 0.718 | [3] |

| 2,4-Dinitrophenyl (Dnp) - Quencher | ||

| Absorption Maximum (λabs) | ~360 nm | [1] |

| Molar Extinction Coefficient (ε) at 363 nm | 15,900 M⁻¹cm⁻¹ | [1] |

| 2Abz/Dnp FRET Pair | ||

| Estimated Förster Distance (R₀) for a similar coumarin/Dnp pair | ~36.5 Å | [3] |

Note: The quantum yield and Förster distance are based on data for 7-methoxycoumarin-4-yl acetic acid (MCA), a structurally similar coumarin donor, paired with Dnp. These values serve as a reliable estimate for the 2Abz/Dnp pair.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2Abz/Dnp labeled peptides and their application in a protease activity assay.

Synthesis and Purification of 2Abz/Dnp Labeled Peptides

Peptides incorporating the 2Abz/Dnp FRET pair are typically synthesized using solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Selection: A suitable resin, such as Rink Amide resin for C-terminally amidated peptides, is chosen as the solid support.

-

Amino Acid Coupling: The peptide is assembled in a stepwise manner by coupling Fmoc-protected amino acids.

-

Incorporation of 2Abz and Dnp:

-

2Abz (Donor): 2-Aminobenzoyl group is typically introduced at the N-terminus of the peptide sequence after the final Fmoc deprotection step.

-

Dnp (Quencher): The Dnp group is commonly incorporated on the side chain of an amino acid, such as lysine (Lys) or diaminopropionic acid (Dap), within the peptide sequence. Fmoc-Lys(Dnp)-OH is a commercially available building block for this purpose.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is assessed by analytical HPLC and mass spectrometry.

Protease Activity Assay using an Abz/Dnp FRET Substrate

This protocol provides a general framework for measuring the activity of a protease, such as Angiotensin I-Converting Enzyme (ACE), using a specific Abz/Dnp-labeled peptide substrate.

Materials:

-

Enzyme: Purified protease of interest (e.g., ACE).

-

Substrate: Abz/Dnp-labeled peptide substrate (e.g., Abz-FRK(Dnp)P-OH for ACE) dissolved in DMSO to prepare a stock solution.

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.[4]

-

Instrumentation: A fluorescence microplate reader or a fluorometer capable of excitation at 320 nm and emission at 420 nm.

-

Microplate: Black, 96-well microplate for fluorescence measurements.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 37°C).

-

Dilute the enzyme and substrate stock solutions to the desired working concentrations using the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well for a final volume of 200 µL:[4]

-

Assay Buffer

-

Enzyme solution

-

-

Include control wells:

-

Blank: Assay buffer only (no enzyme or substrate).

-

No Enzyme Control: Assay buffer and substrate (to measure background fluorescence).

-

Positive Control: A known concentration of active enzyme.

-

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to each well to a final concentration of 10 µM.[4]

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader pre-set to the reaction temperature.

-

Monitor the increase in fluorescence intensity over time.

-

Instrument Settings:

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

The enzymatic activity can be expressed in relative fluorescence units (RFU) per unit of time. For quantitative analysis, a calibration curve can be generated using a known concentration of the cleaved, fluorescent product.

-

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the 2Abz/Dnp FRET pair.

Caption: FRET mechanism of the 2Abz/Dnp pair before and after protease cleavage.

Caption: Workflow for a typical protease activity assay using an Abz/Dnp FRET substrate.

References

Methodological & Application

Application Notes and Protocols for the 2Abz-SVARTLLV-Lys(Dnp)-NH2 C1 Inhibitor Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C1 inhibitor (C1-INH) is a critical serine protease inhibitor (serpin) that regulates several inflammatory and coagulation pathways, including the complement system, the contact (kallikrein-kinin) system, and the fibrinolytic system.[1] Dysregulation of C1-INH activity is associated with various pathologies, most notably Hereditary Angioedema (HAE), a debilitating genetic disorder characterized by recurrent episodes of severe swelling.[2][3] Consequently, the development of assays to measure C1-INH activity and to screen for potential therapeutic modulators is of significant interest in drug discovery and clinical research.

This document provides detailed application notes and protocols for a fluorogenic assay to determine C1 inhibitor activity using the specific substrate, 2Abz-SVARTLLV-Lys(Dnp)-NH2. This substrate is designed for high-throughput screening and kinetic analysis of C1s, a key protease in the classical complement pathway and a primary target of C1-INH.

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide by an active protease such as C1s, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine enzyme activity and inhibition.

Signaling Pathways and Experimental Workflow

To understand the context of the C1 inhibitor assay, it is essential to visualize the key signaling pathways regulated by C1-INH and the workflow of the experimental assay.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog Number |

| This compound | AnaSpec | AS-65535 |

| Human C1s, active | Complement Technology | A102 |

| Human C1 Inhibitor, active | Complement Technology | A100 |

| 96-well black, flat-bottom plates | Corning | 3603 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| NaCl | Sigma-Aldrich | S9888 |

| DMSO | Sigma-Aldrich | D8418 |

| Fluorescence Microplate Reader | Various | N/A |

Table 2: Typical Assay Parameters and Quantitative Data

| Parameter | Value | Notes |

| Excitation Wavelength | 320 nm | For Abz fluorophore |

| Emission Wavelength | 420 nm | For Abz fluorophore |

| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | |

| Substrate Concentration | 10 µM | Final concentration in assay |

| C1s Concentration | 5 nM | Final concentration in assay |

| C1 Inhibitor Concentration Range | 0.1 nM - 100 nM | For IC₅₀ determination |

| Incubation Temperature | 37°C | |

| Assay Volume | 100 µL | |

| Km of C1s for Substrate | ~5-20 µM | Varies with conditions; determine empirically |

| Typical C1-INH IC₅₀ | ~5-15 nM | Highly dependent on assay conditions |

Experimental Protocols

Preparation of Reagents

1.1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4):

-

Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 7.4 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Filter through a 0.22 µm filter and store at 4°C.

1.2. Substrate Stock Solution (1 mM):

-

Dissolve 1 mg of this compound in an appropriate volume of DMSO to make a 1 mM stock solution.

-

Store in small aliquots at -20°C, protected from light.

1.3. C1s Working Solution (50 nM):

-

Dilute the C1s stock solution in Assay Buffer to a final concentration of 50 nM.

-

Prepare this solution fresh on the day of the experiment and keep on ice.

1.4. C1 Inhibitor Stock and Working Solutions:

-

Reconstitute lyophilized C1-INH in deionized water to a stock concentration of 1 mg/mL.

-

Prepare serial dilutions of the C1-INH stock solution in Assay Buffer to create a range of concentrations for IC₅₀ determination (e.g., from 1 nM to 1 µM).

C1 Inhibitor IC₅₀ Determination Protocol

2.1. Plate Setup:

-

In a 96-well black plate, add 10 µL of each C1 inhibitor dilution to be tested in triplicate.

-

For the positive control (no inhibition), add 10 µL of Assay Buffer.

-

For the negative control (no enzyme activity), add 20 µL of Assay Buffer.

2.2. Enzyme Addition and Pre-incubation:

-

Add 10 µL of the 50 nM C1s working solution to all wells except the negative control wells.

-

The total volume in each well should now be 20 µL.

-

Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the C1 inhibitor to interact with C1s.

2.3. Reaction Initiation and Measurement:

-

Prepare a 12.5 µM working solution of the substrate by diluting the 1 mM stock in Assay Buffer.

-

To initiate the enzymatic reaction, add 80 µL of the 12.5 µM substrate working solution to all wells, bringing the final volume to 100 µL. The final concentrations will be 5 nM C1s and 10 µM substrate.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 320 nm, Em: 420 nm) every minute for 30-60 minutes.

Data Analysis

3.1. Calculation of Initial Reaction Rates:

-

For each well, plot the relative fluorescence units (RFU) against time (minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

3.2. Determination of Percent Inhibition:

-

Calculate the percent inhibition for each C1 inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control)] x 100

3.3. IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the C1 inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.

Conclusion

The this compound C1 inhibitor assay provides a robust and sensitive method for characterizing the activity of C1-INH and for screening potential inhibitory compounds. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to implement this assay in their drug discovery and development programs targeting the C1 inhibitor and associated inflammatory pathways. Careful attention to reagent preparation and data analysis will ensure the generation of high-quality, reproducible results.

References

Application Notes: Measuring C1 Inhibitor Activity with a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1 inhibitor (C1-INH) is a critical serine protease inhibitor (serpin) that regulates several inflammatory and coagulation pathways, including the complement, contact (kallikrein-kinin), and fibrinolytic systems.[1] Deficiency or dysfunction of C1-INH leads to excessive activation of these cascades, resulting in disorders such as hereditary angioedema (HAE), which is characterized by recurrent episodes of severe swelling.[2] Accurate measurement of C1-INH functional activity is therefore essential for the diagnosis of HAE, monitoring therapeutic efficacy, and for the development of novel C1-INH replacement therapies.

This application note describes a sensitive and quantitative method for determining the functional activity of C1-INH in biological samples using a fluorogenic substrate. The assay is based on the inhibition of C1s, a key protease in the classical complement pathway, by C1-INH. The residual C1s activity is then measured by the cleavage of a synthetic fluorogenic peptide substrate, resulting in a quantifiable fluorescent signal. This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS) of potential C1-INH inhibitors or analogs.

Principle of the Assay

The fluorogenic C1-INH activity assay is a two-step enzymatic reaction. In the first step, a known amount of active C1s is incubated with the sample containing C1-INH. During this incubation, functional C1-INH forms a stable complex with C1s, thereby inhibiting its proteolytic activity. In the second step, a fluorogenic substrate for C1s is added to the reaction. The residual, uninhibited C1s cleaves the substrate, releasing a fluorescent molecule. The rate of fluorescence increase is inversely proportional to the functional C1-INH activity in the sample.

Signaling Pathways Regulated by C1 Inhibitor

C1-INH plays a pivotal role in modulating multiple signaling cascades. A thorough understanding of these pathways is crucial for interpreting the results of C1-INH activity assays and for the development of targeted therapeutics.

Figure 1: C1-INH regulation of key signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for measuring C1-INH activity using a fluorogenic substrate. This workflow is amenable to high-throughput screening in a 96- or 384-well plate format.

Figure 2: General experimental workflow for the fluorogenic C1-INH activity assay.

Data Presentation

The following tables provide representative data for a typical C1-INH fluorogenic activity assay.

Table 1: Assay Performance Characteristics

| Parameter | Value |

| Assay Range | 10% - 150% of normal C1-INH activity |

| Limit of Detection (LOD) | 5% of normal C1-INH activity |

| Limit of Quantification (LOQ) | 10% of normal C1-INH activity |

| Intra-assay Precision (CV%) | < 5% |

| Inter-assay Precision (CV%) | < 10% |

| Linearity (R²) | > 0.99 |

Table 2: Example IC₅₀ Determination for a Test Inhibitor

| Inhibitor Concentration (nM) | % Inhibition of C1s Activity |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 50 | 85.1 |

| 100 | 95.3 |

| 500 | 98.7 |

| IC₅₀ (nM) | 10.5 |

Experimental Protocols

Materials and Reagents

-

C1-INH Samples: Human plasma, serum, or purified C1-INH preparations.

-

Human C1s, active enzyme: (e.g., from a commercial supplier).

-

Fluorogenic C1s Substrate: e.g., Z-Gly-Pro-Arg-AMC (benzyloxycarbonyl-glycyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin).[3][4]

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[5]

Specimen Handling

-

Collect blood samples in citrate or EDTA tubes.

-

Separate plasma by centrifugation at 1500 x g for 15 minutes at 4°C.

-

Aliquoted plasma can be stored at -80°C. Avoid repeated freeze-thaw cycles.

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.

-

Dilute the C1s enzyme and C1-INH samples (standards, controls, and unknowns) to their final working concentrations in pre-chilled Assay Buffer.

-

-

C1-INH Inhibition Reaction:

-

In a 96-well polypropylene plate (pre-incubation plate), add 25 µL of diluted C1-INH samples (or test compounds for inhibitor screening) to each well.

-

Add 25 µL of diluted C1s enzyme to each well.

-

Mix gently and incubate for 30 minutes at 37°C to allow for the formation of the C1s-C1-INH complex.

-

-

Substrate Cleavage Reaction and Detection:

-

Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).

-

Add 50 µL of the substrate working solution to each well of a pre-warmed (37°C) 96-well black microplate.

-

Transfer 50 µL of the C1s/C1-INH mixture from the pre-incubation plate to the corresponding wells of the black microplate containing the substrate.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Kinetic Measurement:

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30-60 minutes at 37°C.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the initial velocity (V₀) of the reaction by plotting fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).

-

-

Determine C1-INH Activity:

-

Create a standard curve by plotting the reaction rates of the C1-INH standards against their known concentrations.

-

Determine the C1-INH activity of the unknown samples by interpolating their reaction rates from the standard curve.

-

-

Inhibitor Screening (IC₅₀ Determination):

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vᵢ / V₀)] x 100 where Vᵢ is the reaction rate in the presence of the inhibitor and V₀ is the reaction rate in the absence of the inhibitor.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

-

Conclusion

The fluorogenic assay for C1 inhibitor activity provides a robust, sensitive, and high-throughput method for functional assessment of this critical protease inhibitor. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers in academic and industrial settings engaged in complement-related research, diagnostics, and drug development. This assay can be readily adapted for the screening of novel therapeutic agents targeting the complement and contact systems.

References

- 1. Elucidation of the substrate specificity of the C1s protease of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C1 Esterase Inhibitor, Functional | MLabs [mlabs.umich.edu]

- 3. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]

- 4. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 5. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]

- 6. The Importance of IC50 Determination | Visikol [visikol.com]

Application Notes and Protocols for Calculating Enzyme Kinetics with 2Abz-SVARTLLV-Lys(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine protease inhibitor C1 inhibitor (C1-INH) is a critical regulator of the complement and contact systems. Dysregulation of C1-INH activity is implicated in various inflammatory and coagulation disorders. The study of C1-INH kinetics is therefore essential for understanding its physiological roles and for the development of therapeutic interventions. 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a synthetic peptide substrate designed for the sensitive and continuous assay of C1 inhibitor activity.

This peptide utilizes the principle of Förster Resonance Energy Transfer (FRET). It incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the quenching of fluorescence. Upon enzymatic cleavage of the peptide by the active form of the C1 complex (C1s), the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and can be used to determine the kinetic parameters of the enzyme.

Principle of the Assay

The assay is based on the enzymatic cleavage of the FRET peptide substrate by the C1s component of the activated C1 complex. The SVARTLLV sequence is a target recognition site for C1s.

Caption: Principle of the FRET-based enzyme assay.

Data Presentation

Note: Extensive literature searches did not yield specific published kinetic parameters (Km, kcat, Vmax) for the interaction of this compound with C1 inhibitor or its active protease, C1s. The following tables are provided as a template for researchers to populate with their experimentally determined data.

Table 1: Michaelis-Menten Kinetic Parameters for C1s with this compound

| Parameter | Value | Units |

| Km | User-determined | µM |

| Vmax | User-determined | RFU/s or µM/s |

| kcat | User-determined | s⁻¹ |

| kcat/Km | User-determined | M⁻¹s⁻¹ |

Table 2: Optimal Assay Conditions

| Parameter | Optimal Value |

| pH | User-determined |

| Temperature | User-determined |

| Buffer Composition | User-determined |

| Enzyme Concentration | User-determined |

| Substrate Concentration Range | User-determined |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: A commonly used buffer for C1 inhibitor and C1s activity assays is Tris-buffered saline (TBS), pH 7.4, often supplemented with divalent cations. A recommended starting buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The optimal buffer composition should be determined empirically.

-

Substrate Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution in aliquots at -20°C or -80°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of purified, activated C1s enzyme in a suitable buffer (e.g., the assay buffer) at a known concentration. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles. The C1 inhibitor protein itself is an inhibitor, so for kinetic studies of the protease activity, the active enzyme (C1s) is required.

Experimental Workflow

Caption: General workflow for determining enzyme kinetics.

Detailed Protocol for Kinetic Analysis

-

Assay Plate Preparation:

-

Design a 96-well or 384-well black, flat-bottom microplate layout. Include wells for substrate-only controls (no enzyme), enzyme-only controls (no substrate), and a range of substrate concentrations with the enzyme.

-

Prepare serial dilutions of the this compound substrate from the stock solution into the assay buffer. The final concentrations should typically span a range from 0.1 x Km to 10 x Km. Since the Km is unknown, a broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested initially.

-

Add a fixed volume of each substrate dilution to the appropriate wells of the microplate. Add the same volume of assay buffer to the enzyme-only control wells.

-

-

Enzyme Reaction and Measurement:

-

Equilibrate the microplate and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding a fixed volume of the C1s enzyme solution to each well (except the substrate-only controls). The final enzyme concentration should be chosen such that the reaction proceeds at a linear rate for a sufficient period (e.g., 10-30 minutes).

-

Immediately place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength for the 2Abz fluorophore (typically ~320-340 nm) and the emission wavelength (~420-440 nm). These should be optimized for the specific instrument.

-

Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction.

-

-

Data Analysis:

-

Inner Filter Effect Correction: At high substrate concentrations, the inner filter effect can lead to an underestimation of the true fluorescence signal. It is crucial to assess and, if necessary, correct for this effect. This can be done by measuring the absorbance of the substrate at the excitation and emission wavelengths and applying a correction factor.

-

Calculation of Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this progress curve. The fluorescence units can be converted to molar concentrations if a standard curve is generated using a known concentration of the free 2Abz fluorophore.

-

Determination of Kinetic Parameters:

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin): V₀ = (Vmax * [S]) / (Km + [S])

-

This analysis will yield the values for Km (the Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).

-

-

Calculation of kcat and Catalytic Efficiency:

-

The turnover number, kcat, can be calculated using the following equation, where [E]t is the total enzyme concentration: kcat = Vmax / [E]t

-

The catalytic efficiency of the enzyme is determined by the ratio kcat/Km.

-

-

Concluding Remarks

The use of the FRET substrate this compound provides a sensitive and continuous method for characterizing the kinetics of the C1s protease. Adherence to a well-structured experimental protocol and careful data analysis are essential for obtaining accurate and reproducible kinetic parameters. These application notes provide a framework for researchers to develop and optimize their specific assays for investigating the role of C1 inhibitor in various physiological and pathological contexts.

Application of Fluorogenic Peptides in Complement Research: A Guide for Scientists and Drug Development Professionals

Application Notes

The complement system, a cornerstone of innate immunity, is a complex cascade of proteases that plays a critical role in host defense and inflammation. Dysregulation of this system is implicated in a wide range of diseases, making its components attractive targets for therapeutic intervention. The study of complement activation and the screening for its inhibitors have been significantly advanced by the use of fluorogenic peptide substrates. These tools offer a sensitive, continuous, and high-throughput method for measuring the activity of key complement enzymes.

Principle of Fluorogenic Peptide Assays

Fluorogenic peptide assays utilize synthetic peptides that mimic the natural cleavage sites of complement proteases. These peptides are conjugated to a fluorophore and a quencher molecule in close proximity. In this intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by a specific complement enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This signal is directly proportional to the enzymatic activity. The most common fluorophores are coumarin derivatives like 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC).

Key Applications in Complement Research

-

Enzyme Activity and Kinetics: Fluorogenic substrates are invaluable for characterizing the enzymatic activity and determining the kinetic parameters (Km, kcat) of purified complement proteases such as C1s, MASP-1, MASP-2, and Factor D.[1][2] This information is fundamental to understanding their function and substrate specificity.

-

Pathway-Specific Activation Assays: These assays can be designed to measure the activity of the assembled C3 and C5 convertases of the classical (C4b2a), lectin, and alternative (C3bBb) pathways.[1]

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and scalability of fluorogenic assays make them ideal for HTS of large compound libraries to identify novel inhibitors of complement enzymes.[3][4][5] This is a critical step in the early stages of drug discovery for complement-mediated diseases.

-

Mechanism of Inhibition Studies: For identified inhibitors, these assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive) and to quantify their potency (IC50).

Advantages of Fluorogenic Peptide Assays:

-

High Sensitivity: Capable of detecting low levels of enzyme activity.

-

Continuous Monitoring: Allows for real-time measurement of enzyme kinetics.

-

High-Throughput Compatibility: Easily adaptable to microplate formats for automated screening.[6]

-

Reduced Interference: Less prone to interference from colored compounds compared to chromogenic assays.

Data Presentation

Table 1: Fluorogenic Substrates for Complement Serine Proteases

| Enzyme | Pathway | Substrate Sequence | Fluorophore/Quencher | Reference |

| C1s | Classical | GYLGRSYKVG | Abz/Dnp | [2] |

| MASP-1 | Lectin | Phe-Gly-Arg-AMC | AMC | [1][2] |

| MASP-1 | Lectin | Val-Pro-Arg-AMC | AMC | [1][2] |

| CVFBb (AP Convertase) | Alternative | Boc-Nle-Gln-Leu-Gly-Arg-AMC | AMC | [1] |

Note: Data on specific fluorogenic substrates for MASP-2 is limited, as it shows low activity towards small peptide substrates.[1][2] Assays for MASP-2 often rely on its natural protein substrate, C4.

Table 2: Kinetic Parameters of Selected Fluorogenic Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| CVFBb | Boc-Leu-Gly-Arg-AMC | ~125 | N/A | N/A | |

| C4b2a | Boc-Leu-Gly-Arg-AMC | ~169 | N/A | N/A | |

| C1s | Boc-Leu-Gly-Arg-AMC | ~140 | N/A | N/A | |

| Papain (Example) | Lys-Box(benzfur)-Gly-Gly-Ala-Ala-Tyr(NO2) | 6.85 ± 0.59 | 19.51 | 2.85 x 10⁶ | [7] |

N/A: Not available in the cited sources. The papain data is included as a detailed example of kinetic parameters obtained using a fluorogenic peptide substrate.

Table 3: IC50 Values of Complement Inhibitors

| Target | Inhibitor | Assay Type | IC50 | Reference |

| C3 Convertase | Compstatin Analog | Hemolytic Assay | 1-10 µM | [8] |

| C5 | Eculizumab | Hemolytic Assay | Sub-nM range | [8] |

| MASP-1 | boroMpg | Fluorogenic Assay | N/A (Inhibits) | [2] |

| MASP-1 & MASP-2 | C1 Inhibitor | Fluorogenic/ELISA | N/A (Inhibits) | [2] |

Note: IC50 values are highly dependent on assay conditions. Data from various assay types are presented to illustrate inhibitor potencies.

Experimental Protocols & Visualizations

Principle of a Fluorogenic Protease Assay

The fundamental principle involves the enzymatic cleavage of a specifically designed peptide, leading to the separation of a fluorophore from a quencher and a subsequent increase in fluorescence.

Figure 1. Mechanism of a fluorogenic peptide substrate assay.

The Complement Activation Pathways

The complement system is activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, leading to a common terminal pathway.

Figure 2. Overview of the three complement activation pathways.

Protocol 1: General Kinetic Assay for a Purified Complement Protease

This protocol provides a framework for measuring the activity of a purified complement enzyme, such as C1s or Factor D, using a fluorogenic peptide substrate.

Materials:

-

Purified, active complement protease (e.g., C1s, Factor D)

-

Fluorogenic peptide substrate (e.g., Boc-Leu-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm for AMC)

-

Reagent-grade water

-

DMSO (for dissolving substrate)

Procedure:

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of the fluorogenic peptide substrate in DMSO.

-

Create a series of working solutions by diluting the stock solution in Assay Buffer to final concentrations ranging from 0.5 µM to 200 µM. This range should bracket the expected Km of the enzyme.

-

-

Enzyme Preparation:

-

Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over the desired measurement period (e.g., 10-100 nM). The optimal concentration must be determined empirically.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the various substrate working solutions.

-

Include "substrate only" control wells containing 50 µL of each substrate concentration and 50 µL of Assay Buffer (no enzyme).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well (except the "substrate only" controls). The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature.

-

Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each substrate concentration, subtract the background fluorescence from the "substrate only" control wells.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units/min to moles/min using a standard curve generated with the free fluorophore (e.g., free AMC).

-

Plot the initial velocity (V₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: High-Throughput Screening (HTS) for Complement Inhibitors

This protocol describes a primary screen to identify potential inhibitors of a specific complement protease from a compound library.

Materials:

-

Purified, active complement protease

-

Fluorogenic peptide substrate

-

Assay Buffer

-

Compound library (typically dissolved in DMSO)

-

Positive Control Inhibitor (a known inhibitor of the enzyme)

-

Black, 384-well microplates

-

Automated liquid handling systems

-

Fluorescence microplate reader

Experimental Workflow for HTS:

Figure 3. High-throughput screening workflow for complement inhibitors.

Procedure:

-

Assay Development and Optimization:

-

Before screening, determine the optimal concentrations of enzyme and substrate. The substrate concentration is typically set at or near the Km value to ensure sensitivity to competitive inhibitors.

-

Determine the tolerance of the assay to DMSO.

-

-

Plate Preparation:

-

Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

-

Designate specific wells for controls:

-

Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (no compound).

-

Positive Control (100% Inhibition): Enzyme + Substrate + a known inhibitor at a concentration that gives maximal inhibition.

-

-

-

Reagent Addition:

-

Add the diluted enzyme solution (e.g., 10 µL) to all wells.

-

Allow the plate to pre-incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the fluorogenic substrate solution (e.g., 10 µL).

-

Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Detection:

-

Measure the fluorescence intensity of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary "hits." These hits are then subjected to further validation and dose-response studies.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Differential substrate and inhibitor profiles for human MASP-1 and MASP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Fluorogenic peptide substrates containing benzoxazol-5-yl-alanine derivatives for kinetic assay of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2Abz-SVARTLLV-Lys(Dnp)-NH2 Fluorescence Assay

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 2Abz-SVARTLLV-Lys(Dnp)-NH2 fluorescence assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound fluorescence assay?

This assay is a Fluorescence Resonance Energy Transfer (FRET)-based method used to measure the activity of proteases, particularly the C1-inhibitor. The peptide, this compound, contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the Abz group quenches the fluorescence emission of Abz through FRET. When a protease cleaves the peptide substrate, the Abz and Dnp groups are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity.

Q2: What is the target enzyme for this substrate?

The this compound peptide is a known substrate for the C1-inhibitor (C1-INH), a key regulator of the complement and contact systems.[1][2] Therefore, this assay is primarily used to measure the activity of C1-inhibitor and to screen for its modulators.

Q3: What are the recommended excitation and emission wavelengths for this assay?

For the Abz/Dnp FRET pair, the recommended excitation wavelength is 320 nm and the emission wavelength is 420 nm.[3]

Q4: What are typical starting concentrations for the substrate and enzyme?

A typical starting concentration for the this compound substrate is in the range of 5 µM to 10 µM per well.[3] The optimal enzyme concentration will vary depending on the specific activity of the enzyme preparation and should be determined empirically through a titration experiment.

Q5: How should I prepare the stock solution of the peptide substrate?

It is recommended to prepare a stock solution of the peptide in dimethyl sulfoxide (DMSO).[3] To ensure complete dissolution, allow the peptide to fully dissolve in DMSO before further dilution in the assay buffer. The final concentration of DMSO in the assay should be kept low, typically less than 2%, as higher concentrations can inhibit enzyme activity.[3]

Experimental Protocol

This protocol provides a general guideline for performing a C1-inhibitor activity assay using the this compound substrate in a 96-well plate format.

Materials:

-

This compound substrate

-

Purified C1-inhibitor enzyme

-

Assay Buffer (e.g., 20 mM HEPES, pH 8.0)[3]

-

DMSO

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the this compound substrate in DMSO. Protect from light and store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Prepare a series of dilutions of the C1-inhibitor enzyme in Assay Buffer to determine the optimal concentration.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the C1-inhibitor enzyme dilutions to the sample wells. For the negative control (no enzyme) wells, add 25 µL of Assay Buffer.

-

Add 25 µL of a known inhibitor to the inhibitor control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the Reaction:

-

Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 125 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

Take kinetic readings every 1-2 minutes for a duration of 30-60 minutes.

-

-

Data Analysis:

-

For each sample, calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time curve.

-

Subtract the rate of the no-enzyme control from the rates of all other samples to correct for background fluorescence.

-

Plot the enzyme activity (rate of fluorescence increase) against the enzyme concentration to determine the optimal enzyme concentration for future experiments.

-

Quantitative Data Summary

The following tables provide example quantitative data for a typical this compound fluorescence assay. Actual values may vary depending on experimental conditions.

Table 1: Recommended Assay Component Concentrations

| Component | Stock Concentration | Final Concentration |

| This compound | 1 mM in DMSO | 5 - 10 µM |

| C1-inhibitor | Varies | To be determined by titration |

| DMSO | 100% | < 2% |

Table 2: Typical Instrument Settings

| Parameter | Value |

| Excitation Wavelength | 320 nm |

| Emission Wavelength | 420 nm |

| Temperature | 37°C |

| Readout | Kinetic |

| Reading Interval | 1-2 minutes |

| Total Read Time | 30-60 minutes |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Autofluorescence of assay components or microplate.- Contaminated buffer or reagents.- Substrate degradation due to light exposure or improper storage. | - Use a black, low-fluorescence microplate.- Run a buffer blank to check for background fluorescence.- Prepare fresh buffers and reagents.- Aliquot the substrate stock solution and protect from light and repeated freeze-thaw cycles. |

| Low or No Signal | - Inactive enzyme.- Incorrect instrument settings (excitation/emission wavelengths, gain).- Insufficient enzyme or substrate concentration.- Presence of an inhibitor in the sample or buffer. | - Verify the activity of the enzyme using a positive control.- Ensure the instrument is set to the correct wavelengths (Ex: 320 nm, Em: 420 nm) and optimize the gain setting.- Perform an enzyme titration to find the optimal concentration.- Increase the substrate concentration.- Check for potential inhibitors in the assay components. |

| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of reagents before and after adding to the wells.- Allow the plate to equilibrate to the assay temperature before starting the measurement. |

| Non-linear Reaction Progress Curve | - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate concentrations. | - Use a lower enzyme concentration or a shorter reaction time.- Optimize buffer conditions (pH, ionic strength) to ensure enzyme stability.- If using high substrate concentrations, a correction for the inner filter effect may be necessary. |

Visualizations

Caption: FRET mechanism of the this compound substrate.

Caption: Experimental workflow for the fluorescence assay.

Caption: C1-Inhibitor's role in regulating key signaling pathways.[4][5]

References

Technical Support Center: Optimizing Signal-to-Noise in 2Abz-SVARTLLV-Lys(Dnp)-NH2 Assays

Welcome to the technical support center for the 2Abz-SVARTLLV-Lys(Dnp)-NH2 FRET peptide substrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assay conditions and achieve a robust signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound FRET assay?

A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the Abz group quenches the fluorescence emission of Abz. When a protease cleaves the peptide backbone between the Abz and Dnp, they are separated, leading to an increase in Abz fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.[1]

Q2: What are the optimal excitation and emission wavelengths for the Abz/Dnp FRET pair?

A2: The optimal excitation wavelength for the 2-aminobenzoyl (Abz) fluorophore is approximately 320 nm, and the optimal emission wavelength is approximately 420 nm.[2]

Q3: How should I prepare and store the this compound substrate?

A3: It is recommended to initially prepare a concentrated stock solution of the peptide in dimethyl sulfoxide (DMSO).[2] For example, a 5 mM stock solution can be prepared by dissolving the peptide in an appropriate volume of DMSO. This stock solution should be stored at -20°C and protected from light to prevent photobleaching.[2]

Q4: What is the recommended final concentration of the substrate in the assay?

A4: The optimal final concentration of the this compound substrate typically ranges from 5 µM to 10 µM.[2] However, the ideal concentration may vary depending on the specific enzyme and assay conditions and should be determined empirically.

Q5: What is the maximum recommended final concentration of DMSO in the assay?

A5: The final concentration of DMSO in the assay should be kept as low as possible, ideally less than 2% of the total volume, as higher concentrations can inhibit enzyme activity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay that can lead to a low signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio by increasing the baseline signal.

| Potential Cause | Recommended Solution |

| Autofluorescence of test compounds | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths (Ex: 320 nm, Em: 420 nm). If a compound is fluorescent, consider using a different FRET pair with longer excitation and emission wavelengths to minimize interference.[3] |

| Contaminated buffer or reagents | Use high-purity water and fresh, high-quality reagents. Prepare fresh buffers for each experiment. |

| Spontaneous substrate degradation | Ensure the substrate is stored properly (at -20°C, protected from light) and handle it with care to avoid introducing contaminating proteases. Run a "substrate only" control to assess the rate of spontaneous degradation. |

Issue 2: Low Signal (Weak Fluorescence Increase)

A weak fluorescence signal upon enzyme addition can make it difficult to distinguish from the background.

| Potential Cause | Recommended Solution |

| Low enzyme activity | Increase the enzyme concentration. Ensure the enzyme is active and has been stored correctly. Check that the assay buffer conditions (pH, ionic strength) are optimal for the specific enzyme. |

| Sub-optimal substrate concentration | Titrate the substrate concentration to determine the optimal concentration for your enzyme. A concentration below the Michaelis constant (Km) may result in a low reaction rate. |

| Inner Filter Effect | At high substrate concentrations, the substrate itself can absorb both the excitation and emitted light, leading to a non-linear relationship between fluorescence and product concentration.[3] It is crucial to correct for this effect, especially when performing kinetic studies.[2][4] |

| Incorrect instrument settings | Ensure the fluorometer is set to the correct excitation (320 nm) and emission (420 nm) wavelengths. Optimize the gain settings to maximize signal detection without saturating the detector. |

| Photobleaching | The fluorophore can be damaged by excessive exposure to the excitation light.[5] Reduce the number of flashes per measurement or increase the interval between measurements to minimize photobleaching.[5] |

Issue 3: Inconsistent or Irreproducible Results

Variability between replicate wells or experiments can undermine the reliability of the data.

| Potential Cause | Recommended Solution |

| Peptide or enzyme adsorption to the microplate | Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween 20, in the assay buffer to prevent non-specific binding to the plastic surface of the microplate.[2][5] |

| Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |

| Temperature fluctuations | Pre-incubate the plate and reagents at the desired assay temperature (e.g., 37°C) to ensure consistency.[5] |

| Inconsistent instrument settings | Always use the same instrument settings for all experiments to ensure comparability of results.[5] |

Experimental Protocols

General Assay Protocol for this compound

This protocol provides a starting point for developing a robust assay. The specific concentrations of enzyme and substrate, as well as the buffer composition, should be optimized for your particular application.

-

Reagent Preparation:

-

Assay Buffer: A common starting point is 50 mM HEPES, pH 7.4, containing 0.05% Tween 20.[2] The optimal buffer will depend on the specific protease being studied.

-

Substrate Stock Solution: Prepare a 5 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer. The final concentration in the assay will need to be determined empirically.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the test compound (or vehicle control) to the appropriate wells.

-

Add 25 µL of the enzyme solution to the wells.

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 50 µL of the substrate solution (diluted in assay buffer to achieve the desired final concentration, e.g., 10 µM).

-

Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at 320 nm and emission at 420 nm. Collect data at regular intervals for a specified duration.

-

-

Controls:

-

No-Enzyme Control: Contains all components except the enzyme to measure background fluorescence and non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Contains all components except the substrate to assess the background fluorescence of the other assay components.

-

Positive Control: A known inhibitor of the enzyme to validate the assay's ability to detect inhibition.

-

Vehicle Control: Contains the solvent used for the test compounds (e.g., DMSO) to account for any solvent effects.

-

Visualizations

Caption: Principle of the FRET-based protease assay.

Caption: Troubleshooting workflow for low signal-to-noise.

References

- 1. scielo.br [scielo.br]

- 2. listlabs.com [listlabs.com]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Preventing Photobleaching of the 2Abz Fluorophore

Welcome to the technical support center for the 2-aminobenzamide (2Abz) fluorophore. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help mitigate photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using the 2Abz fluorophore?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 2Abz, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can significantly compromise the quality and reliability of experimental data, especially in quantitative and time-lapse imaging studies. The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the fluorophore's structure.[1][2]

Q2: What are the initial signs of 2Abz photobleaching in my experiment?

A2: The most common sign of photobleaching is a noticeable fading or decrease in the fluorescence intensity of your 2Abz-labeled sample over time during continuous observation under the microscope. This can be particularly evident in regions of the sample that are repeatedly exposed to high-intensity excitation light.

Q3: What general strategies can I employ to minimize photobleaching of 2Abz?

A3: Several general strategies can be implemented to reduce photobleaching:

-

Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3]

-

Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.

-

Optimize Imaging Settings: Use sensitive detectors and appropriate filter sets to maximize signal collection efficiency, which allows for lower excitation power.

-

Limit Exposure Time: Only expose the sample to the excitation light when actively acquiring an image. Use shutters to block the light path when not imaging.

-

Work Quickly: Prepare and image your samples as efficiently as possible to minimize the total time they are exposed to light.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Rapid fading of 2Abz signal | High excitation light intensity. | Reduce the laser power or lamp intensity. Use a neutral density filter to attenuate the light. |

| Prolonged exposure to excitation light. | Minimize the duration of light exposure by using a shutter and only illuminating the sample during image acquisition. For time-lapse experiments, increase the interval between acquisitions. | |